molecular formula C24H22N2O2S2 B5883439 N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide)

N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide)

Cat. No. B5883439
M. Wt: 434.6 g/mol
InChI Key: KMZBMDCHRRZBGZ-UHFFFAOYSA-N
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Description

N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide), commonly known as NDI, is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research.

Mechanism of Action

NDI exerts its biological effects by binding to specific targets in the body. In cancer cells, NDI binds to DNA and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. In Alzheimer's disease, NDI binds to amyloid-beta peptides and prevents their aggregation into toxic plaques.
Biochemical and Physiological Effects:
NDI has been shown to have several biochemical and physiological effects in the body. In cancer cells, NDI induces DNA damage and cell cycle arrest, leading to apoptosis. In Alzheimer's disease, NDI prevents the formation of toxic amyloid plaques and reduces inflammation in the brain.

Advantages and Limitations for Lab Experiments

NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on NDI. One direction is the development of NDI-based materials for various applications such as organic electronics, energy storage, and catalysis. Another direction is the exploration of NDI as a potential therapeutic agent for various diseases. Finally, the development of new synthesis methods for NDI and its derivatives is also an important future direction for the research on NDI.
Conclusion:
In conclusion, NDI is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research. NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations. There are several future directions for the research on NDI, including the development of NDI-based materials, the exploration of NDI as a potential therapeutic agent, and the development of new synthesis methods for NDI and its derivatives.

Synthesis Methods

NDI can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the most commonly used method for synthesizing NDI due to its simplicity and high yield. The reaction involves the coupling of 1,5-dibromo-2-nitrobenzene with 5-ethyl-3-thiophenecarboxylic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

NDI has been extensively studied for its potential applications in various scientific fields. In organic electronics, NDI has been used as a building block for the synthesis of organic semiconductors. NDI-based semiconductors have shown promising results in the development of high-performance organic field-effect transistors and organic photovoltaics.
In materials science, NDI has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. NDI-based materials have shown excellent properties such as high thermal stability, good solubility, and high electron affinity.
In biomedical research, NDI has been studied for its potential applications as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. NDI has been shown to inhibit the growth of cancer cells and prevent the formation of amyloid plaques in Alzheimer's disease.

properties

IUPAC Name

5-ethyl-N-[5-[(5-ethylthiophene-3-carbonyl)amino]naphthalen-1-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-3-17-11-15(13-29-17)23(27)25-21-9-5-8-20-19(21)7-6-10-22(20)26-24(28)16-12-18(4-2)30-14-16/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZBMDCHRRZBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CSC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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